2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 1252916-09-8
Cat. No.: VC6259179
Molecular Formula: C22H15F4N3O3S
Molecular Weight: 477.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252916-09-8 |
|---|---|
| Molecular Formula | C22H15F4N3O3S |
| Molecular Weight | 477.43 |
| IUPAC Name | 2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H17F4N3O3S/c23-16-4-2-1-3-13(16)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-15-7-5-14(6-8-15)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30) |
| Standard InChI Key | FOHHXMUZIYHAOH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Introduction
Structural Characterization
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core consisting of a thiophene and pyrimidine ring. Key structural features include:
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Core Structure: A thieno[3,2-d]pyrimidine-2,4-dione backbone (positions 2 and 4 are oxidized to ketones).
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Substituents:
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A 2-fluorobenzyl group attached at position 3 of the thieno[3,2-d]pyrimidine ring.
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An acetamide linker connecting the core to a 4-(trifluoromethyl)phenyl group.
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The molecular formula is C₂₂H₁₇F₄N₃O₃S, with a molecular weight of 479.4 g/mol .
Molecular Properties
Key Physical and Chemical Attributes
Functional Groups and Reactivity
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Electrophilic Sites: The ketone groups at positions 2 and 4 of the thieno[3,2-d]pyrimidine core may participate in nucleophilic substitution or condensation reactions.
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Acetamide Linker: The amide bond between the core and the 4-(trifluoromethyl)phenyl group is stable under typical physiological conditions but may hydrolyze under acidic or basic environments.
Biological Activity and Research Context
Class-Based Insights
Thieno[3,2-d]pyrimidine derivatives are explored for their potential in modulating cannabinoid receptors (e.g., CB2R) and kinase inhibition . For example:
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CB2R Ligands: Thieno[3,2-d]pyrimidine-2,4-diones with hydrophobic substituents at position 7 exhibit agonist or antagonist activity, depending on substituent size and electronic properties .
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Kinase Inhibition: Fluorinated phenyl groups (e.g., 2-fluorophenyl) enhance lipophilicity, potentially improving membrane permeability and target binding affinity.
Structure-Activity Relationships (SAR)
While direct data on this compound’s bioactivity is unavailable, its structural analogs suggest potential applications in drug discovery, particularly in targeting GPCRs or kinases.
Comparative Analysis with Analogues
Key Structural Variants
SAR Trends
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Fluorinated Substituents: Fluorine atoms (e.g., 2-fluorophenyl) are common in bioactive molecules due to their ability to enhance binding interactions through van der Waals forces .
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Trifluoromethyl Groups: The 4-(trifluoromethyl)phenyl moiety may stabilize π-π interactions with aromatic residues in target proteins .
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